N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a sulfonamide group, which is known for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(phenylsulfamoyl)phenyl]methyl}acetamide: This compound shares a similar sulfonamide structure but differs in the substituent groups attached to the phenyl ring.
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide: This compound has a bromine atom attached to the furan ring, which may alter its chemical and biological properties.
Uniqueness
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O4S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O4S2/c22-17(16-7-4-12-25-16)20-18(26)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h1-12,21H,(H2,19,20,22,26) |
InChI Key |
OHXCNXHWBKRVKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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